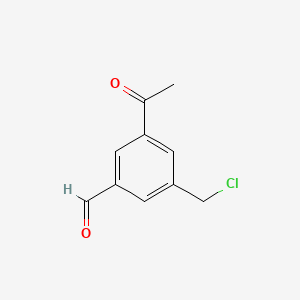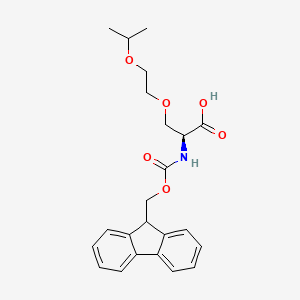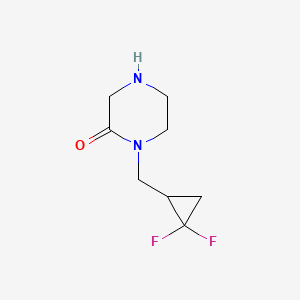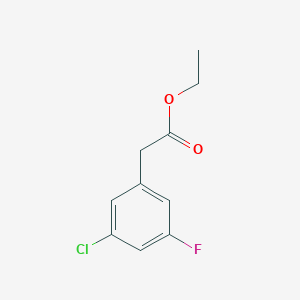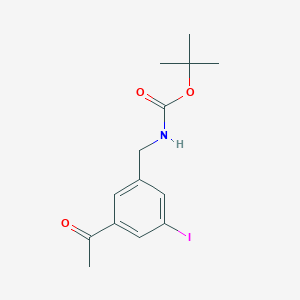
2-Amino-5-(dimethylamino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-(dimethylamino)phenol is an organic compound with the molecular formula C8H11NO It is a derivative of phenol, characterized by the presence of both amino and dimethylamino groups on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(dimethylamino)phenol typically involves the reaction of dimethylamine with resorcinol. The process begins with the reaction of dimethylamine aqueous solution with resorcinol to obtain crude this compound. The crude product is then purified through a series of steps including the addition of industrial liquid alkali, extraction with toluene, neutralization, washing, and vacuum distillation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-5-(dimethylamino)phenol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of alkylated phenols.
Aplicaciones Científicas De Investigación
2-Amino-5-(dimethylamino)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-(dimethylamino)phenol involves its interaction with various molecular targets and pathways. It is known to interact with enzymes and proteins, leading to changes in their activity. The compound can also affect cellular processes by altering the structure and function of cell membranes .
Comparación Con Compuestos Similares
2-Amino-5-(diethylamino)phenol: Similar in structure but with diethylamino groups instead of dimethylamino groups.
2-Aminophenol: Lacks the dimethylamino group, making it less reactive in certain chemical reactions.
Uniqueness: 2-Amino-5-(dimethylamino)phenol is unique due to the presence of both amino and dimethylamino groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific chemical modifications .
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
2-amino-5-(dimethylamino)phenol |
InChI |
InChI=1S/C8H12N2O/c1-10(2)6-3-4-7(9)8(11)5-6/h3-5,11H,9H2,1-2H3 |
Clave InChI |
LGXONQNQFVDTOL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC(=C(C=C1)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


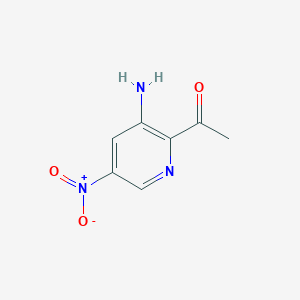
![Tert-butyl 2-iodo-3-methyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridine-5-carboxylate](/img/structure/B14853584.png)
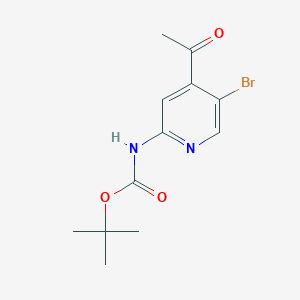

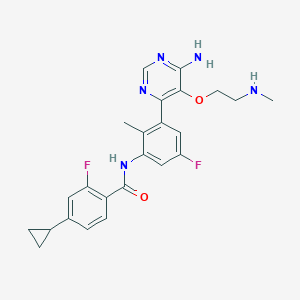
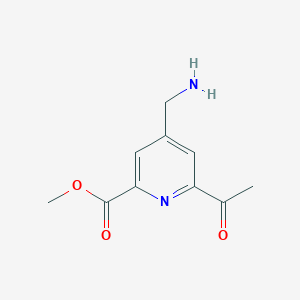
![9-[(6aR,8R,9R,9aR)-9-[tert-butyl(dimethyl)silyl]oxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-amino-1H-purin-6-one](/img/structure/B14853602.png)
